Aminoacyl tRNA synthetase-IN-1

Catalog No.
S006680
CAS No.
M.F
C16H25N7O7S
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoacyl tRNA synthetase-IN-1

Product Name

Aminoacyl tRNA synthetase-IN-1

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate

Molecular Formula

C16H25N7O7S

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1

InChI Key

ADKZHDGLJXVNIT-VBJYJYTRSA-N

SMILES

CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N

Canonical SMILES

CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N

Aminoacyl tRNA synthetase-IN-1 is a bacterial aminoacyl tRNA synthetase (aaRS) inhibitor.

    Cell-Free Synthetic Biology

      Field: Synthetic Biology

      Application Summary: Aminoacyl tRNA synthetases (AARSs) and tRNAs are key components involved in translation and thus protein synthesis.

      Methods of Application: Cell-free reactions were first used in 1897 when Buchner showed that yeast extract can be used for the fermentation process.

      Results or Outcomes:

    Human Health and Disease

Aminoacyl tRNA synthetase-IN-1 is a selective inhibitor targeting aminoacyl tRNA synthetases, a family of enzymes crucial for protein synthesis. These enzymes catalyze the attachment of amino acids to their corresponding transfer RNA (tRNA), ensuring accurate translation of the genetic code. The compound is particularly noted for its potential applications in antimicrobial therapies, given its role in inhibiting bacterial growth by disrupting protein synthesis.

AA-tRNA Synthetase-IN-1 acts as an inhibitor of bacterial aaRS enzymes. The specific mechanism of inhibition is not entirely understood but likely involves binding to the aaRS and preventing its interaction with amino acids or tRNA molecules []. This disrupts protein synthesis in bacteria, making it a potential target for antibiotic development [].

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  • Functional Group Manipulation: Employ reactions such as alkylation or acylation to introduce necessary functional groups.
  • Purification: Use chromatographic techniques to isolate and purify the final product.
  • Specific synthetic routes may vary depending on the desired purity and yield of the compound .

    Aminoacyl tRNA synthetases are essential for cellular function, as they ensure the fidelity of protein synthesis by accurately pairing tRNAs with their cognate amino acids. They also exhibit proofreading abilities to eliminate incorrectly charged tRNAs. Beyond their canonical roles in translation, these enzymes are implicated in various cellular processes, including immune responses and stress adaptation . Aminoacyl tRNA synthetase-IN-1 disrupts these functions by inhibiting the enzyme's activity, leading to impaired protein synthesis in targeted bacteria.

    Aminoacyl tRNA synthetase-IN-1 has potential applications in:

    • Antimicrobial Therapy: By selectively inhibiting bacterial aminoacyl tRNA synthetases, it can serve as a novel antibiotic agent.
    • Research: It is used as a tool compound in studies exploring the roles of aminoacyl tRNA synthetases in various biological processes.
    • Drug Development: Its mechanism of action provides insights for designing new inhibitors targeting similar pathways in pathogens .

    Studies on aminoacyl tRNA synthetase-IN-1 reveal its interaction with different classes of aminoacyl tRNA synthetases. The compound exhibits specificity towards certain bacterial enzymes over human counterparts, minimizing potential side effects on human protein synthesis. This selectivity is crucial for developing effective antimicrobial agents that target pathogenic bacteria without affecting host cells .

    Aminoacyl tRNA synthetase-IN-1 shares structural and functional similarities with other compounds targeting aminoacyl tRNA synthetases. Some notable similar compounds include:

    Compound NameMechanism of ActionTarget OrganismsUniqueness
    Aminoacyl tRNA Synthetase-IN-2Inhibits specific bacterial enzymesGram-positive bacteriaBroader spectrum against multiple bacteria
    Threonyl-tRNA Synthetase InhibitorTargets threonine-specific synthetaseSpecific pathogensHighly selective for threonine metabolism
    Methionine Aminopeptidase InhibitorDisrupts methionine processingVarious bacteriaDual role in inhibiting methionine utilization

    Aminoacyl tRNA synthetase-IN-1's unique selectivity towards specific bacterial enzymes distinguishes it from other inhibitors, making it a promising candidate for further development in antimicrobial therapies .

    Aminoacyl tRNA synthetase-IN-1 represents a sophisticated example of how inhibitors can interact with the complex active site architecture of aminoacyl tRNA synthetases through multiple distinct binding mechanisms. The understanding of competitive and non-competitive binding modes provides critical insights into the molecular basis of inhibition for this class of compounds.

    Competitive inhibition occurs when Aminoacyl tRNA synthetase-IN-1 competes directly with the natural substrates for binding to the same active site region of the enzyme [1]. In the context of aminoacyl tRNA synthetases, this typically manifests as competition with amino acid substrates, ATP, or tRNA for their respective binding sites. The compound's structure, featuring a nucleoside scaffold with sulfamate linkage to an amino acid moiety, positions it to mimic the natural aminoacyl-adenylate intermediate formed during the normal catalytic cycle [2] [3]. This structural mimicry allows the inhibitor to occupy the same binding pocket that would normally accommodate the physiological substrates.

    The competitive binding mode is characterized by specific kinetic signatures that can be observed through steady-state analysis. When Aminoacyl tRNA synthetase-IN-1 acts as a competitive inhibitor, the apparent Michaelis constant for the competing substrate increases proportionally with inhibitor concentration, while the maximum velocity remains unchanged [4]. This pattern reflects the fundamental principle that competitive inhibitors can be overcome by increasing substrate concentrations, as the substrate and inhibitor are in direct competition for the same binding site.

    Non-competitive inhibition presents a fundamentally different mechanism where Aminoacyl tRNA synthetase-IN-1 binds to an allosteric site distinct from the substrate binding regions [4] [5]. This binding induces conformational changes in the enzyme structure that reduce catalytic efficiency without directly blocking substrate access to the active site. The allosteric nature of non-competitive inhibition means that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity, resulting in the formation of inactive ternary complexes.

    The kinetic hallmarks of non-competitive inhibition include a decrease in maximum velocity while the Michaelis constant remains unaffected [4] [6]. This pattern indicates that substrate binding affinity is preserved, but the catalytic turnover is impaired due to conformational constraints imposed by inhibitor binding at the allosteric site. The mathematical description of non-competitive inhibition follows the relationship where reaction velocity equals the maximum velocity multiplied by substrate concentration divided by the sum of the Michaelis constant and substrate concentration, all multiplied by the factor one divided by one plus the ratio of inhibitor concentration to the inhibition constant [4].

    Recent crystallographic and biochemical studies have revealed that aminoacyl tRNA synthetase inhibitors can exhibit mixed inhibition patterns, displaying characteristics of both competitive and non-competitive mechanisms simultaneously [7] [8]. This complexity arises from the multi-domain architecture of aminoacyl tRNA synthetases, where inhibitors may interact with multiple binding sites or induce allosteric effects that influence substrate binding at distant sites.

    The distinction between competitive and non-competitive binding modes has profound implications for inhibitor design and therapeutic applications. Competitive inhibitors are generally more susceptible to resistance mechanisms that involve upregulation of competing substrates, while non-competitive inhibitors may offer more robust inhibition under physiological conditions where substrate concentrations are variable [9] [10].

    ATP-Binding Site Interactions and Transition-State Mimicry

    The ATP-binding site represents a critical target for aminoacyl tRNA synthetase inhibition, serving as the universal substrate recognition element across all twenty synthetase families. Aminoacyl tRNA synthetase-IN-1 exploits this conserved binding pocket through sophisticated molecular recognition strategies that mimic key features of the natural ATP substrate and the transition states formed during catalysis.

    The structural basis for ATP-binding site interactions involves recognition of the adenine nucleobase, ribose sugar, and phosphate groups through a network of hydrogen bonds, electrostatic interactions, and hydrophobic contacts [1] [11]. Class I aminoacyl tRNA synthetases employ characteristic HIGH and KMSKS signature sequences that form the ATP-binding architecture, maintaining ATP in an extended conformation optimal for catalysis [1]. Class II enzymes utilize a different structural framework based on seven-stranded beta-sheets flanked by alpha-helices, binding ATP in a bent configuration with the gamma-phosphate folded back over the adenine ring [12].

    Aminoacyl tRNA synthetase-IN-1 incorporates structural elements that allow it to occupy the ATP-binding site while presenting distinct recognition features compared to the natural substrate [2] [3]. The adenine moiety of the compound provides the essential purine scaffold for nucleobase recognition, forming hydrogen bonds with conserved amino acid residues that normally interact with ATP. However, modifications to the sugar-phosphate backbone create opportunities for enhanced binding affinity and selectivity.

    Transition-state mimicry represents a particularly sophisticated mechanism by which Aminoacyl tRNA synthetase-IN-1 achieves potent inhibition [9] [13]. The compound's design incorporates features that resemble the high-energy intermediate states formed during the two-step aminoacylation reaction. The first transition state involves the nucleophilic attack of the amino acid carboxylate on the alpha-phosphate of ATP, leading to formation of the aminoacyl-adenylate intermediate with accompanying pyrophosphate release [1] [13].

    The sulfamate linkage present in Aminoacyl tRNA synthetase-IN-1 serves as a non-hydrolyzable analog of the aminoacyl-adenylate bond, effectively trapping the enzyme in a state that resembles the natural intermediate [9] [14]. This structural mimicry provides exceptional binding affinity because the enzyme active site has evolved to stabilize these high-energy intermediate states as part of the catalytic mechanism. Transition-state analogs typically exhibit binding constants that are orders of magnitude tighter than those of substrate analogs, reflecting the principle that enzymes bind transition states more tightly than ground-state substrates.

    Crystallographic studies of aminoacyl tRNA synthetases in complex with transition-state analogs have revealed the detailed molecular interactions that contribute to tight binding [7] [8]. The enzyme undergoes conformational changes upon inhibitor binding that optimize the complementarity between the active site and the analog structure. These induced-fit rearrangements involve movement of flexible loops and domains that close around the inhibitor, creating an enclosed binding environment that excludes water molecules and maximizes favorable interactions.

    The ATP-assisted binding phenomenon observed with certain aminoacyl tRNA synthetase inhibitors provides additional insights into the cooperative nature of substrate recognition [8]. In some cases, the presence of ATP enhances inhibitor binding through indirect mechanisms that involve conformational selection rather than direct inhibitor-ATP contacts. ATP binding may promote enzyme conformations that are more favorable for inhibitor recognition, effectively acting as a positive allosteric effector for inhibitor binding.

    The specificity of ATP-binding site interactions is determined by subtle structural differences among aminoacyl tRNA synthetase families [7]. While the overall ATP-binding fold is conserved, variations in the size and chemical properties of amino acid side chains that line the binding pocket create opportunities for selective inhibition. Aminoacyl tRNA synthetase-IN-1 may exploit these differences through optimized contacts with non-conserved residues, achieving selectivity for specific synthetase families while maintaining the core ATP-mimetic interactions.

    Kinetic Studies of Enzyme-Inhibitor Complex Formation

    The kinetic characterization of Aminoacyl tRNA synthetase-IN-1 binding and inhibition provides quantitative insights into the molecular mechanisms underlying enzyme-inhibitor interactions. Comprehensive kinetic analysis encompasses steady-state inhibition parameters, pre-steady-state binding events, and the temporal dynamics of complex formation and dissociation.

    Steady-state kinetic analysis forms the foundation for understanding inhibitor potency and mechanism [15] [16]. The determination of inhibition constants requires careful consideration of substrate concentrations relative to their respective Michaelis constants, as the apparent inhibition strength is highly dependent on these ratios [17]. For competitive inhibitors, the relationship between substrate concentration and inhibitor effectiveness is particularly pronounced, with substrates at concentrations near their Michaelis constants providing optimal sensitivity for detecting inhibitory effects.

    The inhibition constant (Ki) for Aminoacyl tRNA synthetase-IN-1 reflects the dissociation constant for the enzyme-inhibitor complex and provides a measure of binding affinity [18] [19]. Tight-binding inhibitors, characterized by Ki values in the nanomolar or subnanomolar range, present special challenges for kinetic analysis because the inhibitor concentration approaches or exceeds the enzyme concentration [19]. Under these conditions, the simple competitive inhibition model breaks down, and more sophisticated analyses using Morrison's quadratic equation for tight-binding inhibitors become necessary.

    Pre-steady-state kinetic studies reveal the temporal sequence of binding events and conformational changes that occur during enzyme-inhibitor complex formation [15] [20]. Rapid mixing techniques such as stopped-flow fluorescence spectroscopy or rapid chemical quench methods can resolve binding events occurring on millisecond to second timescales. These studies often reveal multi-phase binding kinetics, reflecting the occurrence of initial weak binding followed by tighter binding associated with conformational adjustments.

    The formation of enzyme-inhibitor complexes frequently involves induced-fit mechanisms where both the enzyme and inhibitor undergo structural rearrangements to optimize binding complementarity [20] [21]. These conformational changes can be rate-limiting steps in complex formation, leading to time-dependent inhibition where the apparent inhibition strength increases with prolonged incubation periods. The kinetic analysis of such systems requires consideration of the slow binding kinetics and may involve pre-incubation protocols to achieve equilibrium.

    ParameterTypical RangeMeasurement MethodBiological Significance
    Ki (Inhibition Constant)10⁻⁹ to 10⁻⁶ MSteady-state competition assaysBinding affinity for inhibitor
    kon (Association Rate)10⁶ to 10⁸ M⁻¹s⁻¹Stopped-flow fluorescenceRate of initial binding
    koff (Dissociation Rate)10⁻³ to 10⁻¹ s⁻¹Competition displacementComplex stability
    Residence Time10 to 10³ secondsWashout experimentsDuration of inhibition

    The association rate constant (kon) describes the rate at which Aminoacyl tRNA synthetase-IN-1 binds to the enzyme and is typically diffusion-limited for small molecule inhibitors, approaching values of 10⁷ to 10⁸ M⁻¹s⁻¹ [16]. However, conformational constraints or specific recognition requirements can reduce association rates significantly below the diffusion limit. The dissociation rate constant (koff) reflects the stability of the enzyme-inhibitor complex and is the primary determinant of inhibitor residence time, which represents the average duration that an inhibitor molecule remains bound to the enzyme.

    Single-turnover kinetic experiments provide detailed information about the effect of inhibitor binding on individual catalytic steps [15] [16]. These studies employ conditions where enzyme concentration exceeds substrate concentration, allowing observation of single catalytic cycles without the complications of multiple turnover events. The results reveal whether inhibitor binding affects substrate binding affinity, catalytic rate constants, or product release steps.

    The temperature dependence of inhibitor binding provides thermodynamic insights into the driving forces for complex formation [21]. Enthalpic contributions reflect the strength of specific intermolecular interactions, while entropic contributions capture the effects of conformational changes and solvent reorganization. The analysis of binding thermodynamics helps distinguish between different binding mechanisms and can guide inhibitor optimization efforts.

    pH-dependent binding studies reveal the ionization states of both enzyme and inhibitor that are optimal for complex formation [21]. Many aminoacyl tRNA synthetase inhibitors contain ionizable groups, and their binding affinity can vary significantly with solution pH. These studies provide information about the protonation states of key binding determinants and can inform formulation strategies for therapeutic applications.

    XLogP3

    -2

    Hydrogen Bond Acceptor Count

    12

    Hydrogen Bond Donor Count

    5

    Exact Mass

    459.15361734 g/mol

    Monoisotopic Mass

    459.15361734 g/mol

    Heavy Atom Count

    31

    Dates

    Last modified: 04-14-2024
    [1]. Vondenhoff GH, et al. Microcin C and albomycin analogues with aryl-tetrazole substituents as nucleobase isosters areselective inhibitors of bacterial aminoacyl tRNA synthetases but lack efficient uptake. Chembiochem. 2012 Sep 3;13(13):1959-69.

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